molecular formula C14H19KN2O4 B6966714 Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate

Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate

Cat. No.: B6966714
M. Wt: 318.41 g/mol
InChI Key: MKTGUOLBERAQSW-UHFFFAOYSA-M
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Description

Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate is a chemical compound with a complex structure that includes a potassium ion, a methoxyphenyl group, and a butylcarbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylboronic acid with a suitable butylcarbamoylamino precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Potassium 4-methoxyphenyltrifluoroborate: A related compound with similar structural features but different functional groups.

    Potassium vinyltrifluoroborate: Another similar compound used in various chemical reactions.

    Potassium cyclohexyltrifluoroborate: Shares some structural similarities but has distinct chemical properties.

Uniqueness

Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for various chemical modifications and interactions, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.K/c1-10(11-3-5-12(20-2)6-4-11)7-8-15-14(19)16-9-13(17)18;/h3-6,10H,7-9H2,1-2H3,(H,17,18)(H2,15,16,19);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTGUOLBERAQSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)NCC(=O)[O-])C1=CC=C(C=C1)OC.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19KN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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